REACTION_CXSMILES
|
C([O:4][CH2:5][CH:6]1[O:11][C:10]2=[CH:12][S:13][CH:14]=[C:9]2[O:8][CH2:7]1)(=O)C.[OH-].[Na+]>O>[O:8]1[CH2:7][CH:6]([CH2:5][OH:4])[O:11][C:10]2=[CH:12][S:13][CH:14]=[C:9]12 |f:1.2|
|
Name
|
(2,3-dihydrothieno[3,4-b][1,4]dioxin-2-yl)methyl acetate
|
Quantity
|
0.64 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC1COC=2C(O1)=CSC2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was refluxed overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
It was then poured into an Erlenmeyer flask
|
Type
|
EXTRACTION
|
Details
|
The mixture was acidified then extracted with DCM
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure and column chromatography (7:3 hexanes/ethyl acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
O1C=2C(OC(C1)CO)=CSC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.46 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |